molecular formula C12H15FN2O2 B3381627 2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one CAS No. 256943-72-3

2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one

Cat. No.: B3381627
CAS No.: 256943-72-3
M. Wt: 238.26 g/mol
InChI Key: UDBHBSDKADXKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Modern Pharmaceutical Chemistry Research

The synthesis and evaluation of novel heterocyclic compounds are pivotal to the advancement of pharmaceutical chemistry. These cyclic structures, containing atoms of at least two different elements in their rings, are integral to the design of new therapeutic agents. The strategic incorporation of heteroatoms such as nitrogen and oxygen allows for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for a molecule's journey through the body and its interaction with biological targets. The compound 2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one is a prime example of a molecule designed with these principles in mind, combining key structural motifs to create a scaffold with potential for diverse biological activities.

Strategic Importance of Piperazine (B1678402) and Phenoxy Scaffolds in Molecular Design

The piperazine ring is a ubiquitous feature in a multitude of clinically successful drugs, spanning a wide range of therapeutic areas including antipsychotics, antihistamines, and anticancer agents. researchgate.net Its prevalence is due to its unique structural and physicochemical properties. The two nitrogen atoms in the piperazine ring can be readily substituted, allowing for the introduction of various functional groups to modulate biological activity and pharmacokinetic profiles. researchgate.net The piperazine moiety can also improve a compound's aqueous solubility and act as a versatile linker between different pharmacophoric elements.

Similarly, the phenoxy group, an oxygen atom connected to a phenyl ring, is a common structural element in many pharmaceuticals. It can participate in various non-covalent interactions with biological targets, including hydrogen bonding and aromatic stacking. The electronic properties of the phenyl ring can be easily modified by introducing substituents, such as the fluorine atom in the case of this compound, which can significantly impact the compound's binding affinity and metabolic stability.

The strategic combination of the piperazine and phenoxy scaffolds in a single molecule, as seen in the title compound, offers a powerful approach to creating novel drug candidates with potentially enhanced efficacy and favorable drug-like properties.

Research Rationale and Academic Significance of the this compound Core

The core structure of this compound represents a deliberate convergence of privileged structural motifs in medicinal chemistry. The rationale for investigating this specific arrangement stems from the potential for synergistic or additive effects of the individual components on biological activity. The 4-fluorophenoxy moiety is of particular interest due to the unique properties of the fluorine atom. Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and modulate the acidity of nearby functional groups.

The academic significance of this core structure lies in its potential as a versatile template for the development of new therapeutic agents. By systematically modifying the substituents on both the phenoxy and piperazine rings, researchers can explore the structure-activity relationships (SAR) and develop compounds with optimized activity against a variety of biological targets. Studies on analogous compounds have shown that this scaffold can be adapted to target G-protein coupled receptors, ion channels, and enzymes, highlighting its broad therapeutic potential. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₅FN₂O₂
Molecular Weight238.26 g/mol
XLogP3-AA1.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Exact Mass238.111756 g/mol
Monoisotopic Mass238.111756 g/mol
Topological Polar Surface Area41.7 Ų
Heavy Atom Count17
Formal Charge0
Complexity267

This data is computationally generated and provides an estimate of the compound's physicochemical properties.

The exploration of compounds like this compound is indicative of a broader trend in medicinal chemistry that focuses on the intelligent design of molecules by combining well-established pharmacophoric elements. The following sections will delve deeper into the research findings related to this and structurally similar compounds, further illuminating its significance in the field.

While direct and extensive research on this compound is not widely published, the therapeutic potential of this structural motif can be inferred from studies on analogous compounds. Research into derivatives with the phenoxy-acetyl-piperazine core has revealed promising activity in several key areas of pharmacology.

For instance, a series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides, which share the piperazine-acetamide linkage, have been synthesized and evaluated as CNS agents. nih.gov Molecular docking studies of these compounds indicated that they effectively dock into the binding pocket of the GABA-A receptor, a key target for anxiolytic drugs. nih.gov In vivo testing in animal models confirmed that some of these derivatives exhibit potent anxiolytic and skeletal muscle relaxant properties. nih.gov

Furthermore, the antimicrobial potential of piperazine derivatives is a significant area of investigation. Studies on various piperazine-containing compounds have demonstrated their efficacy against a range of bacterial and fungal pathogens. nih.gov For example, certain novel piperazine derivatives of phenothiazine (B1677639) have shown good antibacterial activity against Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Aspergillus species. nih.gov The mechanism of action for such compounds is often multifaceted, but can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

The table below summarizes the biological activities of some representative piperazine derivatives that share structural similarities with this compound, highlighting the broad therapeutic potential of this chemical class.

Table 2: Biological Activities of Structurally Related Piperazine Derivatives

Compound ClassTherapeutic Target/ActivityKey FindingsReference
N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamidesCNS Agents (Anxiolytic, Muscle Relaxant)Potent activity in animal models, with molecular docking studies suggesting interaction with the GABA-A receptor. nih.gov
Piperazine derivatives of phenothiazineAntimicrobial AgentsGood antibacterial activity against Gram-positive bacteria and antifungal activity against Aspergillus species. nih.gov
2-phenoxy-indan-1-one derivativesAcetylcholinesterase InhibitorsHigh inhibitory activity against acetylcholinesterase, with molecular docking studies confirming binding to the enzyme. nih.gov
7-{2-[4-(Substituted phenyl)-piperazin-1-yl]-2-Oxo-Ethoxy}-4-Methyl-Chromen-2-OnesSerotonin (B10506) 5-HT2 Receptor AntagonistsHigh antagonistic activity for the 5-HT2 receptor, with the nature of the phenyl ring substitution influencing binding affinity. researchgate.net

These examples underscore the versatility of the piperazine scaffold and the potential for compounds like this compound to be developed into valuable therapeutic agents. The 4-fluoro substitution on the phenoxy ring of the title compound is a particularly noteworthy feature, as fluorine can enhance metabolic stability and binding affinity, potentially leading to improved pharmacological properties compared to non-fluorinated analogs. Further research is warranted to fully elucidate the biological activity profile of this specific molecule and its potential applications in medicine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenoxy)-1-piperazin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-10-1-3-11(4-2-10)17-9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBHBSDKADXKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Investigations of 2 4 Fluorophenoxy 1 Piperazin 1 Yl Ethan 1 One

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A full analysis of 2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one would involve a suite of one-dimensional and two-dimensional NMR experiments to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to elucidate the molecule's preferred conformation.

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To establish the covalent framework of the molecule, several 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For the target molecule, COSY would show correlations between the protons within the piperazine (B1678402) ring and help differentiate between the chemically distinct methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would allow for the unambiguous assignment of each carbon atom in the fluorophenoxy and piperazine rings by correlating them with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, it would show correlations from the protons on the ether-linked methylene group (-O-CH₂-) to the carbons of the fluorophenoxy ring and the carbonyl carbon, confirming the connectivity of the entire structure.

If experimental data were available, it would be presented in a table similar to the one below, detailing the chemical shifts and key correlations.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
C1 (C=O)-Data not availableData not available
C2 (-OCH₂)Data not availableData not availableData not available
Piperazine HData not availableData not availableData not available
Fluorophenoxy HData not availableData not availableData not available

Conformational Analysis via NOESY and ROESY Data

The three-dimensional structure and preferred conformation of the molecule in solution are investigated using through-space NMR experiments.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, these experiments would be vital for determining the conformation of the piperazine ring (e.g., chair, boat) and the spatial orientation of the 4-fluorophenoxy group relative to the piperazine ring. For example, observing a NOE/ROE between a proton on the fluorophenoxy ring and a proton on the piperazine ring would indicate a specific folded conformation.

High-Resolution Mass Spectrometry for Accurate Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (molecular formula C₁₂H₁₅FN₂O₂), the expected exact mass would be calculated. The experimental HRMS data would then be compared to this theoretical value. A close match (typically within 5 ppm) provides strong evidence for the proposed chemical formula and confirms the identity of the compound. Predicted mass-to-charge ratios for various adducts can be found in public databases uni.lu.

IonCalculated m/zObserved m/z
[M+H]⁺239.11904Data not available
[M+Na]⁺261.10098Data not available

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique would provide a wealth of information about the molecule's geometry and how it interacts with neighboring molecules in the crystal lattice. Studies on similar piperazine derivatives show that they often adopt a stable chair conformation in the solid state nih.govnih.govnih.gov.

Molecular Geometry and Bond Length/Angle Characterization

An X-ray crystal structure would yield precise measurements of all bond lengths and bond angles within the molecule. This data allows for a detailed characterization of the molecular geometry. For instance, it would confirm the planarity of the fluorophenyl ring and the specific conformation of the piperazine ring. The bond lengths and angles around the amide linkage would also reveal information about its electronic properties.

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Key Bond Lengths (Å)Data not available
Key Bond Angles (°)Data not available

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, Halogen Bonding)

The analysis of the crystal structure would also illuminate the non-covalent interactions that govern how the molecules pack together in the crystal. These interactions are crucial for understanding the physical properties of the solid material.

Hydrogen Bonding: The secondary amine (N-H) in the piperazine ring is a potential hydrogen bond donor, while the carbonyl oxygen and the other nitrogen atoms are potential acceptors. The analysis would identify any intermolecular O···H-N or N···H-N hydrogen bonds that link molecules into chains, sheets, or more complex three-dimensional networks researchgate.net.

Halogen Bonding: The fluorine atom on the phenoxy ring could potentially act as a halogen bond acceptor, interacting with electron-deficient regions on adjacent molecules. The crystallographic data would be examined for short F···X contacts that are indicative of such interactions.

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. However, a thorough review of published scientific literature indicates that no specific polymorphic forms of this compound have been isolated or characterized to date.

While direct experimental evidence is not available for this specific compound, analysis of structurally related molecules containing piperazine and substituted phenyl rings provides valuable insight. Crystal structure determinations of similar piperazine derivatives frequently reveal that the six-membered piperazine ring adopts a stable chair conformation. nih.govnih.govnih.govnih.govnih.gov This conformation minimizes steric strain and is a common feature in the solid-state structures of such compounds.

The potential for polymorphism in this compound remains plausible due to its molecular flexibility. Different torsional angles around the phenoxy-ether linkage and the ethanone-piperazine bond could lead to distinct packing arrangements in the crystal lattice, potentially resulting in different polymorphs under various crystallization conditions. The presence of a secondary amine (N-H) in the piperazine ring and the carbonyl oxygen atom allows for the formation of intermolecular hydrogen bonds, which could further influence crystalline packing and the potential for structural variability. However, without specific crystallographic studies on this compound, any discussion of its solid-state variability remains speculative.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and characterizing chemical bonds within a molecule. americanpharmaceuticalreview.com Although specific, experimentally recorded spectra for this compound are not available in the cited literature, a detailed prediction of its characteristic vibrational modes can be made based on its molecular structure and data from analogous compounds. researchgate.netmdpi.com

The key functional groups present in the molecule are the tertiary amide, the aryl ether, the fluorinated aromatic ring, and the piperazine ring. Each of these groups is expected to give rise to characteristic bands in the IR and Raman spectra. The predicted significant vibrational frequencies and their assignments are detailed in the table below.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Notes
N-H Stretch Secondary Amine (Piperazine) 3350 - 3250 Expected to be a medium to weak band in the IR spectrum.
C-H Stretch (Aromatic) Fluorophenyl Ring 3100 - 3000 Multiple weak to medium bands are expected.
C-H Stretch (Aliphatic) Piperazine and Ethyl Linker 3000 - 2850 Multiple bands corresponding to symmetric and asymmetric stretching.
C=O Stretch (Amide I) Tertiary Amide 1670 - 1630 A strong, characteristic band in the IR spectrum due to the high polarity of the carbonyl group.
N-H Bend Secondary Amine (Piperazine) 1650 - 1580 May overlap with other bands in this region.
C=C Stretch Aromatic Ring 1600 - 1450 Multiple bands of varying intensity.
C-F Stretch Fluorophenyl Group 1270 - 1100 Expected to be a strong and characteristic band in the IR spectrum.
C-O-C Stretch (Asymmetric) Aryl Ether 1275 - 1200 A strong band is characteristic of the asymmetric stretch in aryl ethers.
C-O-C Stretch (Symmetric) Aryl Ether 1075 - 1020 Typically weaker than the asymmetric stretching band.

The amide I band (C=O stretch) is anticipated to be one of the most intense and easily identifiable peaks in the infrared spectrum. The strong C-F stretching vibration is also a key diagnostic feature for the presence of the fluorophenyl group. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which are often weak in the IR spectrum. nih.gov

Computational and Theoretical Studies of 2 4 Fluorophenoxy 1 Piperazin 1 Yl Ethan 1 One

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can elucidate the distribution and energy of its molecular orbitals. irjweb.comnih.gov

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, indicating regions of nucleophilicity, while the LUMO is the most likely to accept electrons, indicating electrophilic sites. researchgate.netschrodinger.com The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. irjweb.comresearchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenoxy ring, while the LUMO is likely distributed across the electron-withdrawing ethanone-piperazine moiety. mdpi.com

Molecular Electrostatic Potential (MEP) Surfaces: An MEP map provides a visual representation of the charge distribution on the molecule's surface. libretexts.orgyoutube.com It illustrates regions of positive, negative, and neutral electrostatic potential, which are crucial for understanding non-covalent interactions. researchgate.net In an MEP map of this compound, negative potential (typically colored red) would be concentrated around the electronegative oxygen and fluorine atoms, highlighting them as sites for electrophilic attack or hydrogen bond acceptance. researchgate.netnanobioletters.com Positive potential (blue) would be found around the hydrogen atoms, particularly the N-H group on the piperazine (B1678402) ring, indicating sites for nucleophilic attack or hydrogen bond donation. nanobioletters.com

Ab initio methods, which are based on first principles without empirical data, are well-suited for studying the conformational landscape and potential tautomeric forms of a molecule.

Conformational Energetics: The flexibility of this compound is largely due to the piperazine ring and the rotatable bonds in the side chain. The piperazine ring typically adopts a stable chair conformation to minimize steric strain. nih.govnih.gov Ab initio calculations can determine the relative energies of different conformers, such as the chair, boat, and twist-boat forms of the piperazine ring, as well as the energetic barriers to their interconversion. nih.gov These calculations also help to understand the preferred orientation of the 4-fluorophenoxy group relative to the rest of the molecule.

Tautomerism: Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. nih.gov The amide group in the subject molecule exists predominantly in the keto form (-C(=O)-N-). However, it can theoretically exist in equilibrium with its imidic acid (or iminol) tautomer (-C(OH)=N-). researchgate.netrsc.orgacs.org Quantum chemical calculations can predict the relative stability of these two forms. nih.govresearchgate.net For simple amides, the keto form is overwhelmingly more stable, and computational studies would likely confirm a high energy difference, indicating that the imidic acid tautomer is not significantly populated under normal conditions. researchgate.net

Molecular Dynamics Simulations: Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and interactions with the environment. nih.govnih.gov An MD simulation of this compound would involve placing the molecule in a simulated box, often filled with explicit solvent molecules like water, to mimic physiological conditions. researchgate.netresearchgate.net

In Silico Predictions of Physicochemical Descriptors and Molecular Properties

In silico tools can rapidly calculate key physicochemical descriptors that are important for research and drug design. nih.govresearchgate.netpharmacophorejournal.com These properties influence a molecule's behavior in various environments and are foundational for predicting its potential as a research tool or therapeutic agent. nih.govpharmacophorejournal.com

PropertyPredicted ValueRelevance in Research Design
Molecular FormulaC12H15FN2O2Defines the elemental composition and exact mass.
Molecular Weight238.26 g/molInfluences diffusion, transport, and overall size. Generally, lower molecular weight is preferred for better absorption.
XlogP30.6A measure of lipophilicity (oil/water partition coefficient). This value suggests a relatively balanced solubility profile, which is often desirable. uni.lu
Topological Polar Surface Area (TPSA)41.6 ŲEstimates the surface area of polar atoms. TPSA is a key predictor of transport properties, such as membrane permeability. researchgate.net
Hydrogen Bond Donors1The number of N-H or O-H bonds. Crucial for forming hydrogen bonds with biological targets or solvent.
Hydrogen Bond Acceptors3The number of N or O atoms. Important for intermolecular interactions and target binding.
Rotatable Bonds3Indicates the conformational flexibility of the molecule, which affects binding affinity and entropy. pharmacophorejournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their properties. nih.gov For scaffold optimization, a QSAR model would be built using this compound as a template or a member of a larger dataset of analogues. mdpi.comlongdom.orgopenpharmaceuticalsciencesjournal.com

The process involves calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each molecule in the series. mdpi.com Statistical methods, such as multiple linear regression, are then used to create a model that links these descriptors to an observed activity (without specifying a particular biological outcome). mdpi.comlongdom.org The resulting QSAR model can identify which molecular features are most important for the activity of the piperazine scaffold, guiding the design of new molecules with potentially enhanced properties. researchgate.net

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of molecular features necessary for a molecule to interact with a specific partner. nih.govnih.gov For this compound, a pharmacophore model would typically include:

A Hydrogen Bond Acceptor: The carbonyl oxygen.

A Hydrogen Bond Donor: The secondary amine (N-H) in the piperazine ring.

An Aromatic/Hydrophobic Region: The 4-fluorophenyl ring.

This spatial arrangement of features defines a pattern of potential interaction points. rsc.org This pharmacophore model can then be used as a 3D query to search large chemical databases in a process called virtual screening. nih.govresearchgate.net The goal is to identify other, structurally diverse molecules that match the pharmacophore and therefore might exhibit similar interaction patterns, providing a powerful tool for discovering new chemical entities for further investigation. nih.gov

Investigation of Molecular Interactions and Biochemical Mechanisms of 2 4 Fluorophenoxy 1 Piperazin 1 Yl Ethan 1 One

Biochemical Target Identification Strategies (in vitro methodologies)

To identify the potential biochemical targets of 2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one, a variety of in vitro methodologies would need to be employed. These could include affinity chromatography, where the compound is immobilized to a solid support to capture its binding partners from cell lysates, or broad-panel screening assays against a wide range of known biological targets such as enzymes, receptors, and ion channels. Without such studies, the specific proteins or other biomolecules that this compound interacts with remain unknown.

Enzymatic Modulation Studies (inhibition/activation kinetics, substrate specificity in vitro)

Once a potential enzyme target is identified, detailed enzymatic modulation studies would be necessary. These experiments would determine whether the compound acts as an inhibitor or an activator of the enzyme. Kinetic studies, such as Michaelis-Menten analysis, would reveal the mechanism of inhibition or activation (e.g., competitive, non-competitive, uncompetitive) and provide key parameters like the inhibition constant (Kᵢ) or activation constant (Kₐ). Substrate specificity studies would further characterize the interaction by examining how the compound's effect changes with different enzyme substrates. No such data is currently available for this compound.

Receptor Binding Affinity and Selectivity Profiling (in vitro, non-functional assays)

If the compound is hypothesized to interact with a receptor, radioligand binding assays are a standard in vitro method to determine its binding affinity (Kₐ) and selectivity. These non-functional assays measure the direct interaction of the compound with the receptor protein, typically by competing with a known radiolabeled ligand. A comprehensive selectivity profile would involve testing the compound against a panel of different receptor subtypes to assess its specificity. At present, no receptor binding data for this compound has been published.

Cell-Based Assays for Signaling Pathway Modulation (focus on mechanistic insights, e.g., protein-protein interactions, gene expression changes without therapeutic claims)

To understand the functional consequences of the compound's interaction with a cellular target, various cell-based assays are required. These assays can provide mechanistic insights into how the compound modulates intracellular signaling pathways. For example, reporter gene assays can measure changes in the transcription of specific genes, while techniques like co-immunoprecipitation can reveal effects on protein-protein interactions. Western blotting can be used to assess changes in the phosphorylation state of key signaling proteins. No studies detailing the effects of this compound on cellular signaling pathways have been found in the scientific literature.

Biophysical Characterization of Ligand-Target Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques provide quantitative data on the binding kinetics and thermodynamics of a ligand-target interaction. Surface Plasmon Resonance (SPR) can measure the association and dissociation rate constants of the binding event in real-time, while Isothermal Titration Calorimetry (ITC) directly measures the heat changes upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy). Such biophysical characterization is crucial for a deep understanding of the molecular recognition process, but this information is not available for this compound.

Structure-Activity Relationship (SAR) Studies for Molecular Efficacy (focused on molecular design principles, not potency in therapeutic applications)

Structure-Activity Relationship (SAR) studies involve the synthesis and biological testing of a series of structurally related analogs of the compound of interest. By systematically modifying different parts of the molecule (e.g., the fluorophenoxy group, the piperazine (B1678402) ring, the ethanone (B97240) linker) and observing the effects on its biological activity, researchers can deduce the key molecular features required for its interaction with a biological target. This information is fundamental for understanding the molecular design principles governing its efficacy. While SAR studies exist for other classes of piperazine-containing compounds, a specific SAR study centered on this compound has not been identified. nih.govpolyu.edu.hk

Derivatization and Analog Synthesis Based on the 2 4 Fluorophenoxy 1 Piperazin 1 Yl Ethan 1 One Scaffold

Design Principles for Structural Modification and Diversification

The rational design of new analogs based on the 2-(4-fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one scaffold involves a systematic approach to modify its constituent parts. These modifications are guided by established medicinal chemistry principles to enhance target affinity, selectivity, and pharmacokinetic properties.

The 4-fluorophenyl group is a critical component of the scaffold, and its electronic and steric properties can significantly influence molecular interactions. The introduction of various substituents on this aromatic ring can be explored to probe the structure-activity relationship (SAR). Limited preliminary SAR studies on related aryl acetamide (B32628) derivatives have indicated a preference for electron-withdrawing groups over electron-donating ones. nih.gov For instance, the substitution pattern, such as a 3,4-dichloro substitution, has shown synergistic effects in some drug discovery efforts. nih.gov

The fluorine atom at the para position can be replaced with other halogens (Cl, Br, I) to investigate the impact of halogen bonding and lipophilicity. Additionally, the introduction of small alkyl groups (e.g., methyl, ethyl), alkoxy groups (e.g., methoxy), or trifluoromethyl groups can alter the steric bulk and electronic nature of the ring. A review of piperazine-based berberine (B55584) analogues suggests that the introduction of electron-withdrawing substituents like chloro- or fluoro-substituents on a benzene (B151609) ring linked to a piperazine (B1678402) can enhance anti-tumor activity. nih.gov

Table 1: Proposed Modifications of the Fluorophenoxy Moiety and Their Rationale

Position of SubstitutionSubstituentRationale
Para (4-position)-Cl, -Br, -IInvestigate halogen bond effects and lipophilicity.
Para (4-position)-CH3, -C2H5Explore steric and electronic effects of small alkyl groups.
Para (4-position)-OCH3, -OCF3Modulate electronic properties and hydrogen bonding capacity.
Para (4-position)-CF3, -CN, -NO2Introduce strong electron-withdrawing groups.
Meta (3-position)-F, -Cl, -CH3Probe positional effects of substituents.
Ortho (2-position)-F, -ClInvestigate steric hindrance near the ether linkage.

The ethanone (B97240) linker connects the fluorophenoxy and piperazine moieties. Its length, rigidity, and chemical nature can be altered to optimize the spatial orientation of the two terminal groups. While direct modifications on the ethanone linker of the title compound are not extensively reported, general principles of medicinal chemistry suggest several possibilities.

One approach is to introduce substituents on the α-carbon of the ethanone group. For example, the synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester involves the N-alkylation of the piperazine with an α,α-dimethyl substituted propanoate, indicating that steric bulk can be introduced next to the piperazine ring. researchgate.net Another strategy could be to alter the linker length by synthesizing propanone or butanone analogs.

The piperazine ring is a common motif in bioactive compounds and offers a readily modifiable handle for derivatization, primarily at the N-4 position. nih.gov The versatility of the piperazine ring allows for the introduction of a wide range of substituents to modulate properties such as basicity, polarity, and steric bulk, which in turn can influence target binding and pharmacokinetic profiles. researchgate.net

In a series of small molecules based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold, varying the substituents on the piperazine ring led to the discovery of potent inhibitors of inflammatory caspases. epa.gov A study on 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives demonstrated that different substituents on the piperazine nitrogen resulted in compounds with a range of narcotic agonist and antagonist activities. nih.gov For instance, in a series of phenyldihydropyrazolones, introducing a piperidine (B6355638) linker to the core structure offered new opportunities for derivatization in the pursuit of novel therapeutic agents. frontiersin.org

Table 2: Examples of N-Substituents on the Piperazine Ring of Analogous Scaffolds and Their Potential Impact

N-SubstituentPotential ImpactReference Scaffold
Small alkyl groups (e.g., methyl, ethyl)Increase basicity and lipophilicity.General piperazine derivatives
Benzyl (B1604629) and substituted benzyl groupsIntroduce aromatic interactions and modulate steric bulk.2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone nih.gov
Aryl and heteroaryl groupsProvide opportunities for π-stacking and hydrogen bonding.4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-...-triazin-2-amine frontiersin.org
Acyl groupsDecrease basicity and introduce hydrogen bond acceptors.1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone nih.gov
Sulfonyl groupsIntroduce hydrogen bond acceptors and alter electronic properties.General piperazine derivatives

Synthesis of Novel Piperazine and Phenoxy Derivatives

The synthesis of novel derivatives based on the this compound scaffold can be achieved through established synthetic methodologies. A common synthetic route involves the coupling of a substituted 2-phenoxyacetic acid with a desired piperazine derivative.

For example, the synthesis of aryl acetamide triazolopyridazines involved the preparation of various aryl acetic acids followed by standard amide coupling conditions with a piperazine-containing intermediate. nih.gov Similarly, the synthesis of 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone was achieved by reacting chloroacetyl chloride with 1-(2-fluorobenzyl)piperazine. nih.gov This highlights a convergent synthetic approach where the phenoxyacetamide and piperazine moieties are prepared separately and then coupled.

The synthesis of a close analog, 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone, involved the O-alkylation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone with [18F]fluoroethyltosylate. nih.gov This demonstrates a strategy for modifying the phenoxy ring at a late stage of the synthesis.

Bioisosteric Replacements and Scaffold Hop Strategies

Bioisosteric replacement and scaffold hopping are powerful strategies in drug design to explore new chemical space, improve compound properties, and circumvent existing patents. nih.gov

A bioisostere is a molecule or group that results from the exchange of an atom or group of atoms with another, leading to a new molecule with similar biological properties. cambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric replacements can be envisioned:

Fluorophenoxy Moiety: The phenyl ring can be replaced by other aromatic heterocycles such as pyridine, thiophene, or pyrimidine (B1678525) to modulate electronic distribution and potential for hydrogen bonding. cambridgemedchemconsulting.com

Piperazine Ring: The piperazine ring is a well-studied heterocycle in drug design, and various bioisosteres have been explored. researchgate.netnih.gov These include homopiperazine, 2-azaspiro[3.3]heptane, and 6-oxa-2-azabicyclo[3.3]heptane, which can alter the conformational constraints and physicochemical properties of the molecule. princeton.eduenamine.net

Scaffold hopping involves replacing the core molecular framework with a structurally different one while maintaining similar biological activity. For the target scaffold, one could consider replacing the entire 2-phenoxy-1-(piperazin-1-yl)ethan-1-one core with a different chemical scaffold that presents similar pharmacophoric features. This can lead to the discovery of novel chemotypes with improved properties. nih.gov

Linker Chemistry and Conjugate Formation for Probing Molecular Interactions

The this compound scaffold can be functionalized with linkers to enable conjugation to other molecules, such as fluorescent probes, affinity tags, or larger biomolecules. This is a valuable strategy for studying molecular interactions and target engagement. The piperazine nitrogen provides a convenient attachment point for a variety of linkers.

For instance, the piperazine can be derivatized with a linker containing a reactive functional group, such as a carboxylic acid, an amine, or an alkyne, for subsequent conjugation reactions. The choice of linker chemistry will depend on the nature of the molecule to be conjugated and the desired stability of the resulting conjugate.

Comparative Mechanistic Studies of Analogues via Advanced Analytical Techniques

The elucidation of the mechanism of action is a critical step in the development of novel therapeutic agents derived from the this compound scaffold. Comparative mechanistic studies of synthesized analogues, employing a suite of advanced analytical techniques, provide invaluable insights into their structure-activity relationships (SAR), target engagement, and conformational dynamics. These studies are instrumental in optimizing lead compounds and understanding the molecular subtleties that govern their biological effects.

A hypothetical series of analogues (Table 1) can be subjected to various analytical methods to compare their mechanistic features. These analogues are designed to probe the effects of electronic and steric modifications on the core scaffold.

Table 1: Hypothetical Analogues of this compound for Mechanistic Studies

Compound IDR1-Substitution (para-position of phenoxy ring)R2-Substitution (piperazine ring)
Lead -F-H
Analog 1 -Cl-H
Analog 2 -OCH3-H
Analog 3 -F-CH3
Analog 4 -F-C(=O)CH3

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the conformational preferences of molecules in solution, which can be crucial for receptor binding. One-dimensional and two-dimensional NMR experiments, such as ¹H, ¹³C, COSY, HSQC, and NOESY, can be employed to compare the solution-state structures of the analogues.

For instance, a comparative analysis of the chemical shifts of protons in the piperazine ring can reveal changes in the ring's conformation (chair, boat, or twist-boat) induced by the R2-substituent. A significant downfield shift of the piperazine protons in Analog 4 compared to the lead compound could suggest a change in the electronic environment due to the electron-withdrawing acetyl group, potentially altering the pKa of the piperazine nitrogen and influencing target interaction.

Furthermore, Nuclear Overhauser Effect (NOE) data can provide through-space correlations between protons, offering insights into the spatial arrangement of the different moieties of the molecule. A comparison of NOESY spectra for the lead compound and Analog 3 might reveal different spatial proximities between the phenoxy and piperazine rings, which could impact their binding affinity to a biological target. nih.govauremn.org.brnih.gov

Table 2: Representative ¹H NMR Chemical Shift Comparison for Piperazine Protons

Compound IDChemical Shift of Piperazine Protons (ppm)Inferred Conformation
Lead 2.85 (t, 4H), 3.60 (t, 4H)Chair
Analog 3 2.40 (s, 3H), 2.90 (m, 4H), 3.65 (m, 4H)Chair
Analog 4 3.55 (t, 4H), 3.75 (t, 4H)Distorted Chair

X-Ray Crystallography

For example, a comparison of the crystal structures of the lead compound and Analog 1 could show a subtle change in the dihedral angle between the phenoxy ring and the piperazine moiety due to the different steric and electronic properties of fluorine and chlorine. Such a change, although small, could have a significant impact on how the molecule fits into a binding pocket.

Table 3: Comparative Crystallographic Data for Lead Compound and Analog 1

ParameterLead Compound (-F)Analog 1 (-Cl)
Piperazine Ring ConformationChairChair
Dihedral Angle (Phenoxy - Piperazine)75.2°78.5°
Bond Length (C-X)1.35 Å (C-F)1.74 Å (C-Cl)

Mass Spectrometry (MS)

Mass spectrometry is a key technique for characterizing the fragmentation patterns of molecules, which can provide insights into their stability and potential metabolic pathways. researchgate.net By comparing the tandem mass spectra (MS/MS) of the analogues, it is possible to identify common and unique fragmentation pathways. nih.gov

For instance, under collision-induced dissociation (CID), the ether linkage in the 2-(4-fluorophenoxy) moiety might be a primary site of fragmentation. Comparing the relative abundance of fragment ions between Analog 2 (-OCH3) and the lead compound (-F) could indicate the influence of the para-substituent on the stability of this bond. A higher abundance of the fragment corresponding to the loss of the substituted phenoxy group in Analog 2 might suggest that the methoxy (B1213986) group electronically destabilizes this bond compared to the fluorine atom.

Computational Modeling

In silico studies, including molecular docking and molecular dynamics (MD) simulations, complement experimental data by providing a dynamic and energetically detailed picture of ligand-receptor interactions. nih.govrsc.orgnih.gov By docking the series of analogues into a homology model or a known crystal structure of a putative target protein, it is possible to predict their binding modes and affinities.

A comparative docking study could reveal that the introduction of a methyl group on the piperazine ring (Analog 3) leads to a more favorable hydrophobic interaction with a specific residue in the binding pocket, explaining a potential increase in biological activity. MD simulations can further be used to assess the stability of these binding poses over time and to calculate binding free energies, providing a more quantitative comparison of the analogues. pharmacophorejournal.com

Table 4: Predicted Binding Affinities from a Hypothetical Docking Study

Compound IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Lead -8.5Tyr123, Phe256
Analog 1 -8.7Tyr123, Phe256, Met98
Analog 2 -8.2Tyr123, Phe256
Analog 3 -9.1Tyr123, Phe256, Leu150
Analog 4 -7.9Tyr123

By integrating the findings from these advanced analytical techniques, a comprehensive understanding of the mechanistic nuances of each analogue can be achieved. This comparative approach allows for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties based on the this compound scaffold.

Future Research Directions and Translational Opportunities in Compound Design

Exploration of Unexplored Synthetic Methodologies for Scaffold Access

While classical synthetic routes to piperazine (B1678402) derivatives, such as N-alkylation and amide coupling, are well-established, future research could focus on more advanced and efficient methodologies. mdpi.com The synthesis of related piperazine compounds has often involved multi-step protocols. researchgate.netmdpi.com For instance, the preparation of certain derivatives involves reacting a piperazine intermediate with various aldehydes or phenacyl bromides. mdpi.commdpi.com

Exploration into microwave-assisted synthesis, which has been shown to optimize conditions for similar heterocyclic compounds, could significantly reduce reaction times and improve yields. researchgate.netijprs.com Furthermore, the development of one-pot, multi-component reactions could offer a more streamlined approach to generating diverse libraries of analogues. nih.gov Such strategies would be more atom-economical and efficient than traditional sequential methods. Other modern techniques like flow chemistry or enzymatic synthesis remain largely unexplored for this specific scaffold and could provide advantages in terms of scalability, purity, and sustainability.

Synthetic MethodologyDescriptionPotential Advantages for Scaffold AccessReference Example (Related Compounds)
Conventional Multi-Step SynthesisSequential reactions, such as N-alkylation followed by coupling with an appropriate acid or halide.Well-understood and reliable for small-scale synthesis.Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester via N-alkylation. mdpi.com
Microwave-Assisted SynthesisUtilizing microwave irradiation to accelerate chemical reactions.Reduced reaction times, improved yields, and potentially cleaner reactions.Used in the synthesis of hybrid heterocyclic molecules based on a 1-(4-fluorophenyl)piperazine (B120373) skeleton. researchgate.net
One-Pot SynthesisCombining multiple reaction steps in a single reactor without isolating intermediates.Increased efficiency, reduced waste, and simplified procedures.Convenient one-pot synthesis of a radiolabeled piperazine ethanone (B97240) derivative for imaging. nih.gov
Mannich ReactionsAn aminoalkylation reaction involving an amine (piperazine), formaldehyde, and a compound containing an active hydrogen.Effective for creating complex molecules and incorporating the piperazine motif.Synthesis of 1,2,4-triazole (B32235) derivatives with a piperazine moiety. mdpi.com

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry is a powerful tool for accelerating the drug discovery process. nih.gov For the 2-(4-fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one scaffold, advanced computational approaches can guide the design of new derivatives with improved properties. Molecular docking and molecular dynamics (MD) simulations have been successfully used to study the binding modes of related piperazine compounds to their targets, such as the sigma-1 receptor and human acetylcholinesterase. nih.govnih.govnih.gov These techniques can be employed to predict the binding affinity and interaction patterns of novel analogues with various biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies can establish correlations between the physicochemical properties of compounds and their biological activities, providing predictive models to prioritize synthesis. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be used to assess the drug-likeness of virtual compounds early in the design phase, helping to identify candidates with favorable pharmacokinetic profiles and avoiding potential liabilities. researchgate.netpharmacophorejournal.com

Computational ApproachApplication in Compound DesignExample from Piperazine Research
Molecular DockingPredicts the preferred orientation of a ligand when bound to a target protein, estimating binding affinity.Used to identify potential sigma-1 receptor ligands and to study interactions with human acetylcholinesterase. nih.govnih.govresearchgate.net
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms and molecules over time to assess the stability of ligand-receptor complexes.Revealed crucial amino acid residues interacting with piperazine-based sigma-1 receptor ligands. nih.gov
QSARDevelops mathematical models to predict the biological activity of compounds based on their structural features.Applied to a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones to support pharmacological results. nih.gov
In Silico ADMET PredictionPredicts pharmacokinetic and toxicity properties to evaluate drug-likeness.Used to evaluate piperazine derivatives for properties like oral bioavailability based on Lipinski's Rule of Five. researchgate.netpharmacophorejournal.com

Identification of Novel Molecular Targets and Mechanistic Hypotheses (purely research-oriented, non-clinical)

The piperazine moiety is a recognized pharmacophore present in compounds active against a wide range of biological targets. nih.govnih.gov Derivatives have shown affinity for sigma receptors, dopamine (B1211576) D2 receptors, serotonin (B10506) receptors, and poly (ADP-ribose) polymerase (PARP). nih.govnih.govnih.gov A key future direction is to identify novel, purely research-oriented molecular targets for this compound and its analogues.

Unbiased approaches like phenotypic screening of derivative libraries against various cell lines, followed by target deconvolution using chemical proteomics or genetic methods, could uncover entirely new mechanisms of action. Given the structural motifs, hypotheses could be formulated around targets involved in cellular signaling pathways where piperazine-containing molecules have previously shown activity. For example, exploring its potential as a modulator of ion channels or as an inhibitor of specific kinases could be a fruitful avenue of research. pharmacophorejournal.comnih.gov

Potential Target ClassRationale based on Piperazine ScaffoldsReference
Sigma Receptors (S1R, S2R)Many piperidine (B6355638)/piperazine-based compounds show high affinity for sigma receptors, which are involved in numerous biological functions. nih.govnih.gov
GPCRs (e.g., Dopamine, Serotonin Receptors)The arylpiperazine moiety is a classic pharmacophore for G-protein coupled receptors, particularly those involved in neurotransmission. nih.gov
Enzymes (e.g., PARP, Acetylcholinesterase, Tyrosinase)Piperazine derivatives have been synthesized and evaluated as inhibitors of various enzymes. nih.govresearchgate.netnih.gov
Ion ChannelsThe piperazine structure is found in compounds that act as channel blockers, such as flunarizine. nih.gov

Development of High-Throughput Screening Assays for Analogues and Derivative Libraries

To efficiently evaluate libraries of analogues derived from the this compound scaffold, the development of robust high-throughput screening (HTS) assays is essential. nih.gov Once novel molecular targets are identified (as per section 7.3), specific biochemical or cell-based assays must be designed and optimized for HTS.

For instance, if a specific enzyme is identified as a target, a fluorescence- or luminescence-based enzymatic assay could be developed to measure inhibition. An example from related research is the use of the Ellman's method for in vitro testing of acetylcholinesterase inhibitors. nih.gov For cell-based screening, reporter gene assays or high-content imaging assays could be implemented to measure the compound's effect on specific cellular pathways or phenotypes. The goal is to create a reliable and scalable screening platform to rapidly identify structure-activity relationships (SAR) within large compound libraries. nih.gov

Synergistic Research with Chemoinformatics and Artificial Intelligence for Accelerated Compound Discovery

Q & A

Q. What analytical techniques validate compound purity in conflicting pharmacological studies?

  • HPLC-MS : Use a C18 column (ACN/water gradient) to detect impurities ≥0.1%.
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.